Cas no 4414-48-6 (4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid)

4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid
- 4414-48-6
- EN300-1082923
-
- インチ: 1S/C12H9ClO3/c1-7-11(12(14)15)10(6-16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
- InChIKey: WATSSLLUEIBROU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=COC(C)=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 236.0240218g/mol
- どういたいしつりょう: 236.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.4Ų
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1082923-10.0g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1082923-1.0g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1082923-10g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 10g |
$3131.0 | 2023-10-28 | |
Enamine | EN300-1082923-0.1g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 0.1g |
$640.0 | 2023-10-28 | |
Enamine | EN300-1082923-0.25g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 0.25g |
$670.0 | 2023-10-28 | |
Enamine | EN300-1082923-0.05g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 0.05g |
$612.0 | 2023-10-28 | |
Enamine | EN300-1082923-1g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 1g |
$728.0 | 2023-10-28 | |
Enamine | EN300-1082923-5g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 5g |
$2110.0 | 2023-10-28 | |
Enamine | EN300-1082923-2.5g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 95% | 2.5g |
$1428.0 | 2023-10-28 | |
Enamine | EN300-1082923-5.0g |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid |
4414-48-6 | 5g |
$2110.0 | 2023-06-10 |
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid 関連文献
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (CAS: 4414-48-6)
The compound 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (CAS: 4414-48-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This furan-based derivative has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's ability to modulate inflammatory pathways by inhibiting specific pro-inflammatory cytokines. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid effectively suppresses the production of TNF-α and IL-6 in macrophage cells, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. The study utilized both in vitro and in vivo models to validate these effects, with particular emphasis on its selectivity and low cytotoxicity profile.
In addition to its anti-inflammatory properties, recent investigations have explored the antimicrobial activity of this compound. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 revealed that 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid exhibits broad-spectrum activity against several Gram-positive and Gram-negative bacteria, including drug-resistant strains. The study proposed that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, making it a potential candidate for addressing antibiotic resistance challenges.
The synthetic chemistry community has also made progress in developing more efficient routes for producing 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. A recent patent application (WO2023124567) describes an improved catalytic process that increases yield while reducing environmental impact. This advancement is particularly significant for scaling up production for potential clinical applications.
Pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic stability. Data presented at the 2024 American Chemical Society National Meeting indicated that structural modifications of the furan ring could enhance oral absorption while maintaining therapeutic efficacy. These findings are guiding the design of next-generation derivatives with optimized drug-like properties.
Looking forward, researchers are particularly interested in exploring the compound's potential in combination therapies and its application in treating chronic inflammatory conditions. Several pharmaceutical companies have included 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid in their drug discovery pipelines, with preclinical trials expected to commence within the next two years. The compound's unique chemical scaffold continues to inspire new research directions in medicinal chemistry and drug development.
In conclusion, the growing body of research on 4-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (CAS: 4414-48-6) underscores its importance as a versatile pharmacophore with multiple therapeutic applications. The recent advancements in understanding its biological activities, synthetic accessibility, and pharmacological profile position this compound as a promising candidate for future drug development efforts in inflammation and infectious diseases.
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